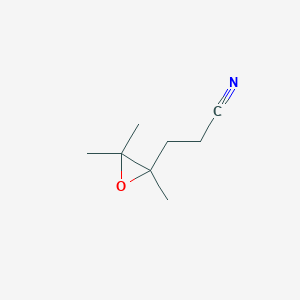![molecular formula C8H8N2O B068310 7-Metoxi-1H-pirrolo[2,3-C]piridina CAS No. 160590-40-9](/img/structure/B68310.png)
7-Metoxi-1H-pirrolo[2,3-C]piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives involves various strategies. One approach includes the reaction of corresponding 7-hydroxy derivatives with nucleophiles to produce various 7-substituted derivatives under acidic or basic conditions (Goto et al., 1991). Additionally, novel derivatives can be synthesized by incorporating different substituents, showcasing the versatility of this compound's synthesis processes.
Molecular Structure Analysis
The molecular structure of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine derivatives has been determined through single-crystal X-ray diffraction and theoretical studies, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. These studies provide detailed insights into bond lengths, angles, and other structural parameters, revealing the compound's complex molecular geometry and the influence of various substituents on its structure (Gumus et al., 2018).
Chemical Reactions and Properties
7-Methoxy-1H-pyrrolo[2,3-c]pyridine undergoes a range of chemical reactions, including N-alkylation, cycloaddition, and acylation, demonstrating its reactivity and potential for further functionalization. These reactions are crucial for the development of novel compounds with enhanced properties and potential applications in various domains (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Propiedades químicas
“Éster etílico del ácido 7-metoxi-1H-pirrolo[2,3-C]piridina-2-carboxílico” es un derivado de this compound. Tiene un peso molecular de 220.23 y su nombre IUPAC es this compound-2-carboxilato de etilo .
Síntesis
La síntesis de pirrolo[3,4-b]piridinas ha sido ampliamente estudiada. Se pueden sintetizar a partir de un pirazol o una piridina preformados .
Actividad biológica
Las pirrolo[3,4-b]piridinas han mostrado una actividad biológica significativa. Se ha encontrado que son efectivas para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la hiperglucemia, la diabetes tipo 1, la diabetes como consecuencia de la obesidad, la dislipidemia diabética, la hipertrigliceridemia, la resistencia a la insulina, la intolerancia a la glucosa, la hiperlipidemia, las enfermedades cardiovasculares y la hipertensión .
Actividad anticancerígena
Ciertos derivados de pirrolo[3,4-b]piridinas han mostrado una actividad modesta contra la línea celular de subpanel de cáncer renal UO-31 y la línea celular de cáncer de mama MCF7 .
Inhibidores de la anhidrasa carbónica IX
Se han introducido derivados de sulfonamida terciaria de calcona heteroarílica a base de piridil-indol como inhibidores de la anhidrasa carbónica IX y agentes anticancerígenos .
Direcciones Futuras
The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their potential biological activities and applications in medicinal chemistry . This includes the development of new compounds containing this scaffold due to its broad spectrum of pharmacological properties .
Mecanismo De Acción
Target of Action
The primary target of 7-Methoxy-1H-pyrrolo[2,3-C]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR an attractive target for cancer therapy .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Methoxy-1H-pyrrolo[2,3-C]pyridine inhibits FGFR, thereby preventing these downstream effects .
Biochemical Pathways
The inhibition of FGFR by 7-Methoxy-1H-pyrrolo[2,3-C]pyridine affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFR, 7-Methoxy-1H-pyrrolo[2,3-C]pyridine disrupts these pathways, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The compound’s molecular weight is 22023 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
In vitro, 7-Methoxy-1H-pyrrolo[2,3-C]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that 7-Methoxy-1H-pyrrolo[2,3-C]pyridine could have potential as a therapeutic agent in cancer treatment .
Action Environment
For instance, the storage temperature for 7-Methoxy-1H-pyrrolo[2,3-C]pyridine is recommended to be between 0-5°C , suggesting that temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
Pyrrolopyridine derivatives have been studied for their potential as analgesic and sedative agents . They have also been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Cellular Effects
Some pyrrolopyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Some pyrrolopyridine derivatives have been found to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Metabolic Pathways
Pyrrolopyridine derivatives have been found to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-7-6(2-4-9-7)3-5-10-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGHTSBMVYYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452453 | |
| Record name | 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160590-40-9 | |
| Record name | 7-METHOXY-1H-PYRROLO[2,3-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-6-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)










![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)

